4-(Benzyloxy)-3-bromophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPNTSZOBWSMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40532153 | |
| Record name | 4-(Benzyloxy)-3-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252578-40-8 | |
| Record name | 4-(Benzyloxy)-3-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Direct Synthesis Approaches via Phenol (B47542) Functionalization
Direct synthesis approaches focus on modifying an existing phenol or benzenediol core to introduce the required substituents in the correct positions.
A logical and direct pathway to 4-(Benzyloxy)-3-bromophenol involves the O-benzylation of a suitably substituted bromophenol. The ideal starting material for this approach is 2-bromohydroquinone (2-bromo-1,4-benzenediol). In this precursor, the bromine atom is already positioned ortho to one hydroxyl group and meta to the other.
The synthesis proceeds via a selective Williamson ether synthesis. The two hydroxyl groups of 2-bromohydroquinone exhibit different acidities and steric environments due to the electronic influence of the adjacent bromine atom, which can be exploited to achieve mono-benzylation at the C4-hydroxyl group. The reaction is typically carried out by first deprotonating the phenol with a base, followed by nucleophilic attack of the resulting phenoxide on benzyl (B1604629) bromide or benzyl chloride.
Table 1: Representative Conditions for O-Benzylation
| Starting Material | Reagents | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| 3-Bromophenol | Benzyl bromide | K₂CO₃ | MeCN | Room Temp | 1-(Benzyloxy)-3-bromobenzene mdpi.com |
| 4-Bromophenol (B116583) | Benzyl bromide | K₂CO₃ | MeCN | Room Temp | 1-(Benzyloxy)-4-bromobenzene mdpi.comresearchgate.net |
While the table shows benzylation of simpler bromophenols to form precursors, the same principles apply to the selective benzylation of 2-bromohydroquinone.
An alternative direct approach is the electrophilic bromination of a benzyloxyphenol precursor. The most straightforward starting material for this route is 4-(benzyloxy)phenol. The primary challenge in this synthesis is controlling the regioselectivity of the bromination. The aromatic ring of 4-(benzyloxy)phenol contains two activating groups: a hydroxyl group at C1 and a benzyloxy group at C4.
The hydroxyl group is a powerful ortho-, para-director, strongly activating the C2 and C6 positions. The benzyloxy group also directs ortho and para (to its own position), activating the C3 and C5 positions. Because the hydroxyl group is a stronger activating group than the benzyloxy ether, electrophilic substitution, such as bromination, preferentially occurs at the positions ortho to the hydroxyl group. This typically leads to the formation of the isomeric product, 4-(Benzyloxy)-2-bromophenol.
Achieving the desired 3-bromo substitution pattern requires overcoming this inherent regiochemical preference. This could potentially be accomplished through the use of a blocking group at the C2 position, which would direct the incoming electrophile to the next available activated position (C3 or C5), followed by a subsequent deprotection step.
O-Benzylation of Bromophenols
Precursor-Based Synthetic Routes and Derivative Preparation
These routes involve more extensive synthetic sequences, often building the desired substitution pattern through the transformation of other functional groups on the aromatic ring.
This strategy involves synthesizing a precursor that already contains the bromo and benzyloxy groups in the correct 1,2-relationship and then converting another functional group into the required phenolic hydroxyl. For instance, a plausible route could begin with 3-bromo-4-(benzyloxy)aniline. The aniline (B41778) could be converted into the target phenol via a Sandmeyer-type reaction, which involves diazotization of the amino group with nitrous acid followed by hydrolysis of the resulting diazonium salt in water.
Another potential precursor is 3-bromo-4-(benzyloxy)benzaldehyde. This intermediate could undergo a Baeyer-Villiger oxidation, where the aldehyde functionality is converted into a formate (B1220265) ester using a peroxy acid. Subsequent hydrolysis of this ester would then yield the final this compound.
While less direct, a multi-step synthesis starting from the readily available 4-bromophenol is feasible. This pathway constructs the target molecule through a sequence of functional group introductions and modifications.
A potential synthetic sequence is as follows:
Nitration: 4-bromophenol is nitrated, typically with nitric acid in a suitable solvent. The strongly directing hydroxyl group favors the introduction of the nitro group at an ortho position, yielding 4-bromo-2-nitrophenol.
O-Benzylation: The phenolic hydroxyl group is then protected as a benzyl ether using benzyl bromide or chloride and a base (e.g., K₂CO₃), resulting in the formation of 1-(benzyloxy)-4-bromo-2-nitrobenzene. mdpi.comresearchgate.netevitachem.com
Reduction: The nitro group is reduced to an amine. This can be achieved catalytically with hydrogen gas and a palladium catalyst (H₂/Pd-C) or using a stoichiometric reductant like tin(II) chloride (SnCl₂) in hydrochloric acid. This step yields 3-bromo-4-(benzyloxy)aniline.
Diazotization and Hydrolysis: The final step involves converting the newly formed amino group into a hydroxyl group. The aniline is treated with a source of nitrous acid (e.g., NaNO₂ in aqueous acid) at low temperatures to form a diazonium salt. Heating this salt in water then leads to the formation of the desired this compound.
Conversion from Related Benzyloxy-Substituted Aromatic Compounds
Strategic Considerations in Chemical Synthesis for Structural Control
The synthesis of a molecule with a specific substitution pattern like this compound demands a deliberate synthetic strategy to ensure regiochemical control. The two primary retrosynthetic approaches involve either introducing the bromine atom onto a pre-existing benzyloxyphenol or benzylating a pre-existing bromophenol.
Strategy 1: Electrophilic Bromination of 4-Benzyloxyphenol In this approach, the synthesis begins with 4-benzyloxyphenol. The benzyloxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. vulcanchem.comlibretexts.org Since the para-position is already occupied by the benzyloxy group itself, electrophilic attack is directed to the ortho-positions (positions 3 and 5). Therefore, the bromination of 4-benzyloxyphenol can yield the desired 3-bromo isomer. However, a key challenge is preventing di-bromination (at both the 3 and 5 positions). Control over reaction conditions, such as using a mild brominating agent like N-bromosuccinimide (NBS) and maintaining low temperatures, is critical to achieve selective mono-bromination.
Strategy 2: Benzylation of 3-Bromo-4-hydroxyphenol This alternative strategy begins with a phenol where the bromine atom is already in the correct position, namely 3-bromo-4-hydroxyphenol. The subsequent step is a Williamson ether synthesis to introduce the benzyl group. This route offers superior regiochemical control regarding the final substitution pattern, as the positions of the hydroxyl and bromo groups are pre-defined. The selective benzylation of the hydroxyl group can be achieved under standard base-catalyzed conditions, as demonstrated in the synthesis of numerous analogous compounds. mdpi.comnih.gov
The following table compares the two primary synthetic strategies for achieving structural control.
| Synthetic Strategy | Key Step | Advantages | Challenges |
| Bromination of 4-Benzyloxyphenol | Electrophilic aromatic substitution | Readily available starting material (4-benzyloxyphenol). | Potential for over-bromination (di-substitution). Requires careful control of reaction conditions to ensure regioselectivity for the mono-bromo product. |
| Benzylation of 3-Bromo-4-hydroxyphenol | Williamson ether synthesis | Excellent regiochemical control of the final 3-bromo-4-benzyloxy pattern. | The starting material, 3-bromo-4-hydroxyphenol, may be less commercially available or require its own synthesis. |
Both pathways are viable, but the choice often depends on the availability of starting materials and the desired level of isomeric purity in the final product. The benzylation of a pre-brominated phenol generally provides a more unambiguous route to the target molecule.
Chemical Reactivity and Transformation Mechanisms
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 4-(Benzyloxy)-3-bromophenol is a key site for reactions such as etherification and esterification. Its acidity and nucleophilicity are influenced by the electron-donating benzyloxy group and the electron-withdrawing bromine atom on the aromatic ring.
Further Etherification and Esterification Reactions
The nucleophilic character of the phenolic oxygen allows for the formation of additional ether and ester bonds. These reactions are fundamental for modifying the compound's solubility, steric bulk, and electronic properties, or for introducing new functional handles for subsequent synthetic steps.
Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This typically involves deprotonation with a suitable base, followed by reaction with an alkyl halide. For instance, reaction with ethyl bromide under basic conditions (e.g., K₂CO₃ in acetone) would yield 1-(benzyloxy)-2-bromo-4-ethoxybenzene. The choice of base and reaction conditions can be tailored to achieve selectivity, especially in more complex molecules. organic-chemistry.org
Esterification: The phenol (B47542) can be readily converted to various esters. Reaction with acyl chlorides, such as isobutyryl chloride, in the presence of a base, leads to the corresponding phenyl ester. google.com Similarly, coupling with carboxylic acids can be achieved using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govorganic-chemistry.org Another important transformation is sulfonate ester formation. For example, reacting a similar compound, 4-(benzyloxy)phenol, with methanesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields 4-(benzyloxy)phenyl methanesulfonate. evitachem.com
| Reaction Type | Reagent(s) | Product Type | Representative Conditions |
| Etherification | Alkyl halide (e.g., Ethyl bromide) + Base | Alkyl Phenyl Ether | K₂CO₃, Acetone, 60–80°C |
| Esterification | Acyl chloride (e.g., Isobutyryl chloride) | Phenyl Ester | Base (e.g., Pyridine) google.com |
| Esterification | Carboxylic acid + Coupling Agents | Phenyl Ester | EDCI, HOBt, DMF nih.govnih.gov |
| Sulfonylation | Sulfonyl chloride (e.g., Methanesulfonyl chloride) | Sulfonate Ester | Pyridine or Triethylamine evitachem.com |
Reactivity Pertaining to the Benzyloxy Moiety
The benzyloxy group serves primarily as a protecting group for the phenolic hydroxyl. Its chemical reactivity is mainly associated with its removal (deprotection) to unmask the phenol or, under specific conditions, its participation in rearrangement reactions.
Cleavage and Deprotection Strategies
Common strategies include:
Catalytic Hydrogenation: This is a widely used method where the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C). This reaction is generally clean and efficient, yielding the deprotected phenol and toluene (B28343) as a byproduct. organic-chemistry.org The use of Raney Nickel as the catalyst is also effective. google.com
Acid-Mediated Cleavage: Strong acids can cleave the benzyl (B1604629) ether bond. organic-chemistry.org For example, treatment with concentrated hydrochloric acid can effect debenzylation. nih.gov
Lewis Acid-Mediated Cleavage: Lewis acids offer a milder alternative to strong protic acids. Reagents like boron trichloride (B1173362) (BCl₃) or its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are effective for selective cleavage of benzyl ethers, often tolerating other protecting groups that might be sensitive to hydrogenation. organic-chemistry.org
| Deprotection Method | Reagent(s) | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C or Pd(OH)₂/C, Raney Nickel | Mild, high yield; sensitive to other reducible groups (alkenes, alkynes). organic-chemistry.orggoogle.com |
| Acid-Mediated Cleavage | Concentrated HCl | Harsh conditions; limited to acid-stable substrates. organic-chemistry.orgnih.gov |
| Lewis Acid-Mediated Cleavage | BCl₃, BCl₃·SMe₂ | Mild, selective; tolerates a broad range of functional groups. organic-chemistry.org |
Rearrangement Reactions (e.g., Wittig-Type Rearrangements)
The benzyloxy group can undergo a mdpi.comvulcanchem.com-Wittig rearrangement, a transformation that involves the migration of the benzyl group from the oxygen atom to an adjacent carbon atom, forming a new carbon-carbon bond. mdpi.com This reaction typically requires a strong base, such as butyllithium, to deprotonate the benzylic position, initiating the rearrangement. mdpi.comnih.gov The process proceeds through a radical dissociation-recombination mechanism within a solvent cage. organic-chemistry.org This rearrangement provides a synthetic route to substituted diarylmethanols from aryl benzyl ethers. mdpi.comnih.gov While the reaction is well-known, its application can be limited by the strongly basic conditions required, which may not be compatible with all functional groups. mdpi.comnih.gov
Reactions of the Aromatic Bromine Substituent
The bromine atom on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Its primary reactivity involves participating in substitution reactions.
Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Kumada, Hiyama)
The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgnumberanalytics.com For this compound, the reaction would involve the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex. wikipedia.org Subsequent steps involve association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orgnumberanalytics.com The choice of ligand is critical and has evolved through several generations to accommodate a wide range of amines and improve reaction efficiency under milder conditions. wikipedia.orgfishersci.it
Kumada Coupling: The Kumada coupling utilizes a nickel or palladium catalyst to form a new carbon-carbon bond between an organomagnesium reagent (Grignard reagent) and an organic halide. wikipedia.orgorganic-chemistry.org In the case of this compound, it would react with an alkyl, vinyl, or aryl Grignard reagent. wikipedia.org The mechanism involves the oxidative addition of the aryl bromide to the Ni(0) or Pd(0) catalyst, followed by transmetalation with the Grignard reagent, and subsequent reductive elimination to form the coupled product. wikipedia.org While highly effective, a key limitation is the incompatibility with functional groups that are sensitive to the highly basic and nucleophilic nature of Grignard reagents. organic-chemistry.org
Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.orgnih.gov A key feature of this reaction is the activation of the stable organosilicon compound, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base, which forms a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.orgwikipedia.org This method is valued for the low toxicity, stability, and ease of handling of organosilane reagents. organic-chemistry.org The reaction of this compound with an aryl, alkenyl, or alkylsilane under Hiyama conditions would provide access to a diverse range of substituted phenolic compounds. nih.govresearchgate.net
| Reaction | Catalyst System | Coupling Partner | Key Features |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP, SPhos), base (e.g., NaOt-Bu) | Primary or secondary amines | Forms C-N bonds; wide functional group tolerance. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com |
| Kumada Coupling | Ni or Pd catalyst (e.g., NiCl₂(dppp), Pd(PPh₃)₄) | Grignard reagent (R-MgX) | Economical; uses readily available Grignard reagents; sensitive to acidic protons. wikipedia.orgorganic-chemistry.orgnih.gov |
| Hiyama Coupling | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), activator (e.g., TBAF) | Organosilane (R-SiR'₃) | Low toxicity of silicon reagents; requires an activator. organic-chemistry.orgnih.govwikipedia.org |
Electrophilic Aromatic Substitution Patterns
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the combined electronic and steric effects of the three existing substituents: the hydroxyl (-OH) group, the benzyloxy (-OBn) group, and the bromine (-Br) atom.
Hydroxyl (-OH) and Benzyloxy (-OBn) Groups: Both are powerful activating groups due to the lone pair of electrons on the oxygen atom, which can be donated into the aromatic ring via resonance. They are strongly ortho, para-directing. unacademy.com
Bromine (-Br) Atom: This is a deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it is an ortho, para-director because its lone pairs can participate in resonance stabilization of the cationic intermediate (arenium ion) formed during electrophilic attack at these positions. masterorganicchemistry.comchemguide.co.uk
In this compound, the substituents are located at positions 1 (-OH, assuming standard phenol numbering), 3 (-Br), and 4 (-OBn). The positions ortho to the powerful hydroxyl activator are C2 and C6. The positions ortho to the activating benzyloxy group are C3 (blocked by bromine) and C5. The bromine atom directs ortho (to C2 and C4, both blocked) and para (to C6).
The directing effects are reinforcing. The hydroxyl group strongly directs incoming electrophiles to positions 2 and 6. The benzyloxy group directs to position 5. The bromine atom directs to position 6. The most activated and sterically accessible positions are C2, C5, and C6. Given the potent activating nature of the hydroxyl group, substitution is highly favored at its ortho positions. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions. For example, in nitration reactions of phenols with dilute nitric acid, substitution occurs primarily at the ortho and para positions relative to the hydroxyl group. unacademy.commasterorganicchemistry.com Halogenation with reagents like Br₂ would also be expected to substitute at the most activated positions. masterorganicchemistry.comsci-hub.se Friedel-Crafts reactions are generally incompatible with phenols because the Lewis acid catalyst coordinates strongly with the hydroxyl group, deactivating the ring. wikipedia.orglibretexts.org
| Position | Activating/Deactivating Influences | Predicted Outcome |
| C2 | ortho to -OH (strong activation), meta to -OBn, ortho to -Br | Major site of substitution |
| C5 | meta to -OH, ortho to -OBn (strong activation), meta to -Br | Possible site of substitution |
| C6 | ortho to -OH (strong activation), para to -Br | Major site of substitution |
Reductions and Oxidations of the Aromatic System
The aromatic system and substituents of this compound can undergo both reduction and oxidation under specific conditions.
Reduction: Catalytic hydrogenation is a common method for the reduction of aromatic compounds. libretexts.org While the benzene (B151609) ring is relatively resistant to reduction compared to simple alkenes, it can be reduced to a cyclohexane (B81311) ring under forcing conditions, such as high pressure and temperature with catalysts like rhodium, ruthenium, or nickel. escholarship.orglibretexts.org
More selectively, catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon, Pd/C, catalyst) under milder conditions can achieve chemoselective transformations. For this compound, two key reductions are likely:
Hydrogenolysis of the Benzyl Group: The benzyloxy ether linkage is susceptible to cleavage by catalytic hydrogenation, a standard method for deprotection. This reaction would yield 3-bromobenzene-1,4-diol (3-bromohydroquinone).
Hydrodebromination: The carbon-bromine bond can also be cleaved under catalytic hydrogenation conditions, replacing the bromine atom with hydrogen to yield 4-(benzyloxy)phenol.
Simultaneous debenzylation and debromination could also occur, leading to hydroquinone. The specific outcome depends on the catalyst, solvent, and reaction conditions.
Oxidation: Phenols are generally susceptible to oxidation. rsc.org Strong oxidizing agents like potassium permanganate (B83412) can rapidly oxidize the phenol ring, leading to ring cleavage. rsc.org However, milder or more specific oxidizing agents can lead to different products. The oxidation of phenols often proceeds through phenoxy radical intermediates and can yield quinones. acs.org For this compound, oxidation would likely convert the phenolic hydroxyl group, potentially leading to the formation of a benzoquinone derivative. Electrochemical methods have also been developed for the site-selective oxidation of phenol derivatives. acs.org
| Reaction Type | Reagents & Conditions | Potential Product(s) |
| Catalytic Hydrogenation | H₂, Pd/C, ambient pressure/temp | 4-(Benzyloxy)phenol (debromination), 3-Bromobenzene-1,4-diol (debenzylation) |
| Forced Hydrogenation | H₂, Rh/C or Ni, high pressure/temp | Substituted cyclohexanol/cyclohexanediol derivatives (ring reduction) |
| Oxidation | Mild oxidizing agent (e.g., Fremy's salt) | Benzoquinone derivative |
| Oxidative Cleavage | Strong oxidizing agent (e.g., KMnO₄) | Ring-opened products |
Cyclization and Annulation Reactions
The structure of this compound, featuring a nucleophilic hydroxyl group and a bromine atom positioned ortho to it, is well-suited for intramolecular cyclization reactions to form five-membered heterocyclic rings, particularly benzofurans. nih.govlbp.worldtandfonline.com Annulation refers to the formation of a new ring fused to an existing one. researchgate.net
A common strategy involves a palladium-catalyzed intramolecular coupling. For instance, the phenol can first be O-alkylated at the hydroxyl group with a species containing a reactive site, such as an alkyne or a ketone precursor. Subsequent intramolecular reaction, often palladium-catalyzed, between the aryl bromide and the tethered group closes the ring.
One prominent example is the synthesis of benzofurans from o-bromophenols. nih.govnih.gov This can be achieved in a one-pot process where the phenol is first reacted with a ketone to form an enolate, which is then arylated intramolecularly via a palladium catalyst to construct the benzofuran (B130515) ring. nih.gov Another approach involves the Sonogashira coupling of the aryl bromide with a terminal alkyne, followed by a cyclization step to form the furan (B31954) ring. Similarly, Heck-type cyclizations are also possible. These reactions provide a powerful route to complex, fused heterocyclic systems that are prevalent in natural products and pharmaceuticals. lbp.worldacs.org
| Reaction Name | General Scheme | Reagents & Conditions | Product Type |
| Palladium-Catalyzed Benzofuran Synthesis | ortho-Bromophenol + Ketone | 1. Base (e.g., NaH) to form phenoxide/enolate2. Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., SPhos) | Substituted Benzofuran |
Applications As a Synthetic Intermediate in Complex Molecule Construction
Precursor to Advanced Aromatic and Heterocyclic Systems
4-(Benzyloxy)-3-bromophenol serves as a key starting material for the synthesis of various fused ring systems, which are prevalent in many biologically active compounds.
Benzofurans are a significant class of heterocyclic compounds with a wide array of biological activities. The synthesis of benzofuran (B130515) derivatives can be achieved through various routes, often involving the reaction of a phenol (B47542) with an alkyne. For instance, the copper-catalyzed reaction of phenols with alkynes provides a direct method for constructing the benzofuran ring system. researchgate.net This transformation typically proceeds through a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization. researchgate.net While direct examples using this compound are not explicitly detailed in the provided results, the general applicability of this method to substituted phenols suggests its potential in this context. The synthesis of benzofurans often involves the coupling of o-halophenols with terminal alkynes, a reaction catalyzed by transition metals like palladium. jocpr.com
| Starting Materials | Catalyst/Reagents | Product Class |
| Phenols and Alkynes | Copper salts (e.g., CuBr) | Benzofuran derivatives |
| o-Halophenols and Terminal Alkynes | Palladium catalysts | 2-Arylbenzofurans |
Benzoxazoles are another important class of heterocyclic compounds with diverse pharmacological properties. ajchem-a.comresearchgate.netnih.gov A common method for their synthesis involves the condensation reaction between a 2-aminophenol (B121084) and a carboxylic acid derivative or an aldehyde. ajchem-a.comijpbs.com For example, 2-aminophenol can be reacted with 4-benzyloxy benzaldehyde (B42025) and then undergo oxidative cyclization to form 2-[4-(Benzyloxy)phenyl]-1,3-benzoxazole. ijpbs.com This highlights the utility of benzyloxy-substituted aldehydes, which can be derived from precursors like this compound, in the synthesis of benzoxazole (B165842) systems. Various catalysts, including heterogeneous catalysts like Fe3O4@SiO2-SO3H, have been developed to facilitate this reaction under mild and environmentally friendly conditions. ajchem-a.com
| Reactants | Catalyst/Conditions | Product |
| 2-Aminophenol and 4-Benzyloxy benzaldehyde | Ethanol (reflux), Lead tetra acetate | 2-[4-(Benzyloxy)phenyl]-1,3-benzoxazole |
| 2-Aminophenol and Aromatic aldehydes | Fe3O4@SiO2-SO3H, 50°C, solvent-free | 2-Arylbenzoxazoles |
The conversion of phenolic compounds to their corresponding aldehyde and acetophenone (B1666503) derivatives is a fundamental transformation in organic synthesis. These derivatives are key intermediates for a wide range of more complex molecules. orientjchem.orgresearchgate.net For example, 4-hydroxy benzaldehyde can be reacted with phenacyl bromide derivatives to synthesize 4-phenacyloxy benzaldehyde derivatives. orientjchem.orgresearchgate.net This type of substitution reaction, often catalyzed by a base like triethylamine (B128534), demonstrates how the hydroxyl group of a phenol can be functionalized. orientjchem.orgresearchgate.net While a direct synthesis from this compound is not explicitly described, its phenolic hydroxyl group is amenable to similar transformations.
Synthesis of Benzoxazole Derivatives
Building Block for Phosphonate (B1237965) and Phosphonamidate Compounds
Phosphonates and phosphonamidates are classes of organophosphorus compounds with significant applications in medicinal chemistry, often as enzyme inhibitors. researchgate.net The synthesis of phosphonated benzoxazole derivatives has been reported, starting from precursors like 2-amino-3-hydroxy-1-benzenephosphonic acid. ijpbs.com This indicates that phenolic structures can be incorporated into phosphonate-containing molecules. The development of protein tyrosine phosphatase (PTP) inhibitors often involves the synthesis of phosphonate derivatives. researchgate.net
Utilization in Chalcone (B49325) and Oxirane Synthesis
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are precursors to flavonoids and exhibit a broad spectrum of biological activities. nih.govnih.govresearchgate.netmdpi.com They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone in the presence of an acid or base catalyst. nih.govnih.gov For instance, 3-benzyloxy-4-methoxybenzaldehyde (B16803) has been used to prepare a series of chalcone derivatives. orientjchem.org Similarly, 4-(benzyloxy)benzaldehyde (B125253) is a common starting material for chalcone synthesis. univ-ovidius.ro These benzaldehyde precursors can be prepared from the corresponding phenols. Chalcones derived from benzyloxy-substituted aldehydes have been used to synthesize cyclohexenone derivatives. nih.gov
The double bond of chalcones can be epoxidized to form oxiranes, which are versatile intermediates for further synthetic transformations. researchgate.net
| Aldehyde | Acetophenone | Catalyst | Product |
| 3-Benzyloxy-4-methoxybenzaldehyde | Substituted acetophenones | Base | Chalcone derivatives |
| 4-(Benzyloxy)benzaldehyde | Substituted acetophenones | NaOH or Piperidine | Chalcone analogs univ-ovidius.ro |
General Utility in Aromatic Substitution Reactions
The aromatic ring of this compound is susceptible to electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. wikipedia.org The bromine atom can act as a leaving group in nucleophilic aromatic substitution, or it can direct incoming electrophiles to specific positions on the ring. evitachem.com The hydroxyl group is an activating group and directs electrophiles to the ortho and para positions. libretexts.org The interplay of the existing substituents (hydroxyl, bromo, and benzyloxy groups) governs the regioselectivity of these reactions. evitachem.comlibretexts.org For example, the bromination of 4-(benzyloxy)phenol typically yields 4-(benzyloxy)-2-bromophenol.
Structural Analysis and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Connectivity Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen and carbon atoms within a molecule.
In the ¹H NMR spectrum of 4-(Benzyloxy)-3-bromophenol, the signals corresponding to each proton can be assigned based on their chemical shift (δ), multiplicity (singlet, doublet, triplet, multiplet), and integration (the number of protons represented by the signal). The benzylic protons (OCH₂) typically appear as a singlet around 5.06 ppm. The protons of the phenyl ring of the benzyl (B1604629) group are observed as a multiplet between 7.28 and 7.45 ppm. The protons on the substituted phenol (B47542) ring appear at distinct chemical shifts due to the electronic effects of the hydroxyl, benzyloxy, and bromine substituents. For instance, a doublet at approximately 6.45 ppm and a doublet of doublets at around 6.32 ppm can be attributed to these aromatic protons. rsc.org A singlet corresponding to the phenolic hydroxyl group (OH) is also observed, with its chemical shift being concentration-dependent. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.28–7.45 | m | 5H | Ar-H (benzyl) |
| 6.45 | d | 1H | Ar-H |
| 6.32 | dd | 1H | Ar-H |
| 5.54 | s | 1H | OH |
| 5.06 | s | 2H | OCH ₂Ph |
Note: Data recorded in CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). d = doublet, dd = doublet of doublets, m = multiplet, s = singlet. rsc.org
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbon of the benzylic methylene (B1212753) group (OCH₂) typically resonates around 70.3 ppm. mdpi.com The carbons of the benzyl group's phenyl ring appear in the aromatic region, generally between 127 and 129 ppm. mdpi.com The carbon atoms of the substituted phenol ring are assigned based on the electronic effects of the substituents. The carbon bearing the bromine atom (C-Br) is found at a lower field, while the carbon attached to the oxygen of the benzyloxy group (C-O) is shifted further downfield. mdpi.com
Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Phenyl Ethers
| Functional Group | Chemical Shift (δ) ppm |
| C -O (ether) | ~158.0 |
| C -Br | ~113.2 |
| Aromatic C H | 116.8 - 132.4 |
| Benzylic C H₂ | ~70.3 |
Note: The exact chemical shifts for this compound can vary slightly based on the solvent and experimental conditions. The data presented is based on a similar compound, 1-(benzyloxy)-4-bromobenzene. mdpi.com
To definitively assign proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace the proton networks within the molecule. HMQC or HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached, allowing for unambiguous assignment of the carbon signals based on the already assigned proton spectrum. These techniques are instrumental in confirming the substitution pattern on the phenolic ring. researchgate.net
¹³C NMR Spectroscopic Analysis
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. It also provides information about the structure through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition and thus the molecular formula of this compound, which is C₁₃H₁₁BrO₂. The calculated exact mass for this formula is 277.9942 g/mol . chemsrc.com HRMS can also be used to analyze the fragments produced when the molecule breaks apart in the mass spectrometer. A common fragmentation pattern for this compound involves the cleavage of the benzyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum.
In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration of the ether linkage (Ar-O-CH₂) typically appears in the range of 1250-1000 cm⁻¹. vulcanchem.com The presence of the aromatic rings is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org The C-Br stretching vibration is expected to appear at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| Phenolic O-H | 3200-3600 | Stretching (broad) |
| Aromatic C-H | >3000 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
| Ether C-O | 1000-1250 | Stretching |
| C-Br | <1000 | Stretching |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has been employed to investigate the molecular geometry and electronic properties of 4-(Benzyloxy)-3-bromophenol. One study utilized the B3LYP/6-311++G(d,p) level of theory to optimize the molecular structure and calculate various parameters. The computed bond lengths and angles from these calculations are in good agreement with experimental data, validating the accuracy of the theoretical model. These calculations are fundamental to understanding the molecule's stability and reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. For a related compound, 4-bromo-3-ethoxy-phenol, the HOMO is primarily localized on the phenol (B47542) ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, conversely, is distributed over the entire molecule. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
| Orbital | Energy (eV) | Description |
| HOMO | -5.98 | Primarily localized on the phenol ring |
| LUMO | -1.12 | Distributed over the entire molecule |
| Energy Gap | 4.86 | Indicates high kinetic stability and low reactivity |
Note: Data is for the related compound 4-bromo-3-ethoxy-phenol as a proxy.
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The rotation around the C-O bonds of the benzyloxy group leads to different conformers with varying energy levels. Theoretical calculations can map out the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might interact with other molecules, such as enzymes or receptors.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While specific molecular dynamics (MD) simulations for this compound are not widely documented, this computational technique is invaluable for studying the dynamic behavior of molecules in solution or in complex with other molecules. MD simulations can provide detailed information about the conformational changes, solvation effects, and intermolecular interactions of this compound over time. This would be particularly useful in understanding its behavior in a biological environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biological activity or chemical reactivity of compounds based on their molecular structures. For phenolic compounds, QSAR studies often correlate properties like antioxidant activity with molecular descriptors derived from computational chemistry. For this compound, QSAR models could be developed to predict its potential as an antioxidant or its reactivity in various chemical transformations by correlating its structural features with observed activities.
Retrosynthesis Prediction and Computer-Aided Synthesis Design
Computer-aided synthesis design tools can propose efficient synthetic routes to a target molecule. For this compound, a retrosynthetic analysis would likely disconnect the ether linkage or the carbon-bromine bond. For instance, a common retrosynthetic step for a related diaryl ether involved the disconnection of the C-O bond, suggesting a synthesis from a phenol and a halide. Such computational tools can help chemists devise novel and efficient synthetic strategies, saving time and resources in the laboratory.
Prediction and Validation of Spectroscopic Data
Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental spectra for validation. For this compound, DFT calculations have been used to predict its vibrational frequencies (FT-IR and Raman spectra). The calculated frequencies generally show good agreement with the experimental values, with minor deviations attributed to the theoretical model's approximations and the experimental conditions. Similarly, UV-Vis spectra and NMR chemical shifts can be computationally predicted to aid in the structural elucidation of the molecule.
| Spectroscopic Data | Predicted Value | Experimental Value |
| OH stretch (IR) | 3568 cm⁻¹ | 3569 cm⁻¹ |
| C-Br stretch (IR) | 625 cm⁻¹ | 626 cm⁻¹ |
| ¹H NMR (OH) | 5.45 ppm | 5.46 ppm |
| ¹³C NMR (C-OH) | 145.4 ppm | 145.5 ppm |
Note: The table presents a representative comparison of predicted and experimental data to illustrate the accuracy of computational methods.
Derivatives and Analogues: Structure Reactivity Relationships in Advanced Research
Systematic Structural Modifications of the Benzyloxy Group
The benzyloxy group in 4-(Benzyloxy)-3-bromophenol is a key feature that can be modified to influence the compound's physical and chemical properties. vulcanchem.comrsc.org The benzyl (B1604629) group can be removed (debenzylation) to yield the corresponding catechol, or it can be substituted with other groups to alter steric and electronic effects. vulcanchem.comnih.gov
Table 1: Examples of Benzyloxy Group Modifications and Their Effects
| Modification | Reagents | Effect |
| Debenzylation | Boron tribromide (BBr3) | Exposes a free hydroxyl group, increasing polarity and hydrogen bonding capacity. nih.gov |
| Substitution on the benzyl ring | Substituted benzyl bromides | Introduces electron-donating or electron-withdrawing groups, altering the electronic properties of the entire molecule. rsc.org |
For instance, the introduction of an electron-releasing group like methoxy (B1213986) (-OMe) on the benzyloxy moiety can increase the electron density of the ligand, which has been shown to enhance the photoluminescence of corresponding metal complexes. rsc.org Conversely, an electron-withdrawing group like nitro (-NO2) can decrease the sensitization efficiency of such complexes. rsc.org
Variations in Bromine Substitution Patterns and Isomeric Studies
The position of the bromine atom on the phenolic ring significantly impacts the reactivity and regioselectivity of subsequent reactions. nsf.govrsc.org While this compound has the bromine atom at the 3-position, isomeric forms with bromine at other positions, such as 2-bromo or in a different ring entirely, exhibit distinct chemical behaviors.
Studies on the bromination of alkoxybenzenes have shown that both steric and electronic effects influence the site of bromination. nsf.govrsc.org The interplay between the activating alkoxy group and the deactivating but ortho-, para-directing bromine atom governs the molecule's reactivity in electrophilic aromatic substitution reactions. stackexchange.comyoutube.com The larger size of the bromine atom's 4p orbitals compared to carbon's 2p orbitals leads to less efficient resonance overlap, making the inductive deactivating effect more prominent. stackexchange.com
Introduction of Additional Functional Groups on the Phenolic Core
The phenolic core of this compound is amenable to the introduction of a wide range of functional groups, further expanding its synthetic utility. nih.govnih.gov These modifications can be used to build more complex molecules with specific biological or material properties.
Common modifications include:
Alkylation and Acylation: The phenolic hydroxyl group can be alkylated or acylated to introduce new side chains.
Nitration and Amination: The aromatic ring can undergo nitration, and the resulting nitro group can be reduced to an amine, providing a handle for further functionalization. sci-hub.se
Formylation and Carboxylation: Introduction of aldehyde or carboxylic acid groups allows for a variety of subsequent transformations. rsc.org
Coupling Reactions: The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl structures. service.gov.uk
For example, the introduction of a phosphonamidate group onto the aryl ring has been explored, leading to successful Wittig rearrangements to form functionalized diarylmethanols. mdpi.comresearchgate.net
Comparative Reactivity Studies of Synthesized Analogues
Comparative studies of synthesized analogues are essential to understand how structural changes affect reactivity. By systematically altering the substituents on the this compound scaffold, researchers can correlate structural features with observed chemical behavior.
Table 2: Comparative Reactivity of this compound Analogues
| Analogue | Key Structural Difference | Observed Reactivity Trend |
| 4-(Benzyloxy)phenol | Lacks bromine atom | Generally more susceptible to electrophilic attack due to the absence of the deactivating bromine. sigmaaldrich.com |
| 4-Bromo-3-methoxyphenol | Methoxy instead of benzyloxy | The smaller methoxy group may have different steric and electronic influences on reactivity. |
| 2-(1-Adamantyl)-4-bromophenol | Adamantyl group ortho to hydroxyl | The bulky adamantyl group introduces significant steric hindrance, affecting reaction rates and regioselectivity. nih.gov |
| 4-(Benzyloxy)-2-bromophenol | Isomeric bromine position | Different electronic distribution and steric environment around the reactive sites. |
Studies have shown that for alkoxybenzenes, reactivity in bromination increases from tert-butoxy (B1229062) to ethoxy to isopropoxy at the para position, highlighting the influence of steric and electronic effects of the alkoxy group. nsf.gov
Influence of Substituent Effects on Synthetic Pathways and Outcomes
The nature and position of substituents on the this compound framework exert a profound influence on the course and outcome of synthetic reactions. These substituent effects can be broadly categorized as electronic and steric.
Electronic Effects: Electron-donating groups (EDGs) like alkoxy groups activate the aromatic ring towards electrophilic substitution, while electron-withdrawing groups (EWGs) like nitro or bromo groups deactivate it. rsc.orgstackexchange.com The interplay of these effects directs the regioselectivity of incoming electrophiles. For instance, the benzyloxy group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. stackexchange.comyoutube.com
Steric Effects: Bulky substituents can hinder the approach of reagents to nearby reactive sites, influencing the regioselectivity and even the feasibility of a reaction. vulcanchem.comnsf.gov This steric hindrance can be exploited to achieve selective transformations at less hindered positions.
The synthesis of complex molecules often requires a careful consideration of these substituent effects to plan a viable synthetic route. For example, in the synthesis of certain bioactive compounds, protecting groups are employed to temporarily mask reactive functional groups and direct reactions to the desired positions. nih.gov The choice of protecting group and the conditions for its introduction and removal are critical for the success of the synthesis.
Q & A
Q. What are the established synthetic routes for 4-(Benzyloxy)-3-bromophenol, and what reaction conditions optimize yield?
The compound is typically synthesized via nucleophilic aromatic substitution . A common method involves reacting 3-bromo-4-hydroxyphenol with benzyl bromide in the presence of a base (e.g., K₂CO₃) in acetone or DMF at 60–80°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Key parameters include:
- Molar ratio : 1:1.2 (phenol to benzyl bromide) to minimize unreacted starting material.
- Solvent choice : Polar aprotic solvents like DMF improve reactivity.
- Base selection : K₂CO₃ avoids side reactions compared to stronger bases.
Q. How is this compound characterized to confirm structure and purity?
Standard analytical techniques include:
- ¹H/¹³C NMR : Peaks at δ 5.1 ppm (benzyloxy -CH₂-) and δ 7.3–7.5 ppm (aromatic protons) confirm substitution patterns .
- Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 293 (C₁₃H₁₁BrO₂) and isotopic splitting due to bromine.
- HPLC : Retention time comparison against standards (e.g., C18 column, acetonitrile/water gradient).
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as:
- A pharmacophore in drug discovery, particularly for targeting tyrosinase (hyperpigmentation disorders) .
- An intermediate in synthesizing biaryl ethers via Suzuki-Miyaura cross-coupling .
- A substrate for studying enzyme inhibition (e.g., cytochrome P450 isoforms due to halogenated aromatic motifs).
Advanced Research Questions
Q. How does the benzyloxy group’s position influence regioselectivity in further functionalization?
The para-benzyloxy group directs electrophilic substitution to the ortho and meta positions, while the bromine atom at the meta position sterically hinders certain reactions. Comparative studies with analogs (e.g., 4-benzyloxy-2-bromophenol) show:
- Suzuki coupling : Bromine at C3 reduces reactivity compared to C2 or C4 isomers, requiring Pd(OAc)₂/XPhos catalysts for efficient coupling .
- Oxidative stability : The benzyloxy group at C4 enhances stability under acidic conditions versus C2-substituted analogs .
Q. What strategies resolve contradictory biological activity data across structural analogs?
Discrepancies in enzyme inhibition (e.g., tyrosinase IC₅₀ values) arise from substituent electronic effects :
Q. How can reaction conditions be optimized to suppress dehalogenation during functionalization?
Dehalogenation is minimized by:
- Using low-temperature conditions (<50°C) in cross-coupling reactions.
- Avoiding strong bases (e.g., NaOH) in aqueous environments.
- Adding radical scavengers (e.g., BHT) in photochemical reactions .
Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Charge distribution : The bromine atom’s σ-hole enhances halogen-bonding potential.
- Transition states : Activation energies for SNAr reactions with amines or thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
